



# Application Notes and Protocols for Photopolymerization of Bis-DMA Based Materials

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Compound of Interest					
Compound Name:	Bisphenol A dimethacrylate				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of Bis-DMA (**Bisphenol A dimethacrylate**) based materials. The information is tailored for professionals in research and development, particularly in the fields of dental materials, biomaterials, and drug delivery systems.

## Introduction to Photopolymerization of Bis-DMA

Bis-DMA and its analogues, such as Bis-GMA (Bisphenol A glycidyl methacrylate), are widely used monomers in photopolymerizable resin systems due to their high reactivity and the excellent mechanical properties of the resulting polymers.[1][2][3][4] Photopolymerization, a process where light energy is used to initiate a polymerization reaction, offers rapid curing at ambient temperatures and spatio-temporal control, making it a valuable technique in various applications, including 3D printing and the fabrication of dental composites.[5][6]

The most common mechanism for photopolymerizing dimethacrylate resins is free-radical polymerization.[7] This process involves the use of a photoinitiator system that generates free radicals upon exposure to light of a specific wavelength, typically in the UV or visible range.[7] [8] These radicals then initiate the chain polymerization of the methacrylate groups in the Bis-DMA monomers, leading to the formation of a highly crosslinked polymer network.[9] The



efficiency of this process and the final properties of the cured material are highly dependent on the formulation of the resin and the curing conditions.[2][3][4]

# **Key Photopolymerization Techniques Free-Radical Photopolymerization**

This is the most prevalent technique for Bis-DMA based materials. It relies on photoinitiators that undergo cleavage (Type I) or hydrogen abstraction (Type II) to produce free radicals.

- Type I Photoinitiators (Cleavage): These initiators, such as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (MAPO), directly generate free radicals upon light absorption.[10]
- Type II Photoinitiators (Hydrogen Abstraction): These systems, like camphorquinone (CQ) combined with a co-initiator (e.g., a tertiary amine like DMAEMA), require a hydrogen donor to form the initiating radicals.[7][8][10]

### **Cationic Photopolymerization**

While less common for dimethacrylates, cationic photopolymerization is utilized for other resin systems like epoxies and can be used in hybrid systems.[1][11] This technique employs photoacid generators that produce a strong acid upon irradiation, which then initiates the polymerization. Cationic polymerization can offer advantages such as reduced oxygen inhibition and lower polymerization shrinkage.[1]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from various studies on the photopolymerization of Bis-GMA/Bis-DMA based materials. Note that Bis-GMA is a close structural and chemical analog to Bis-DMA and is often used in dental resin formulations.

Table 1: Degree of Conversion (DC) in Bis-GMA/TEGDMA Resins



Resin Compositio n (wt%)	Photoinitiat or System	Light Source	Irradiation Time (s)	Degree of Conversion (%)	Reference
Bis- GMA/TEGDM A (70/30)	CQ/DMPT	Halogen Lamp	300	64.40 ± 0.83	[12]
Bis- GMA/TEGDM A (70/30)	CQ/DMPT	LED	300	65.90 ± 1.81	[12]
Bis- GMA/TEGDM A	Visible Light	5 (at 100 mW/cm²)	46.0 ± 2.0	[13]	
Bis- GMA/TEGDM A	Visible Light	40 (at 240 mW/cm²)	67.9 ± 0.1	[13]	
Commercial Composites	Various	Various	20	44.08 - 66.9 (immediate)	[14]
Commercial Composites	Various	Various	20 (24h post- cure)	65.94 - 81.82	[14]

Table 2: Mechanical Properties of Photopolymerized Dimethacrylate Resins



Resin System	Filler Content (wt%)	Flexural Strength (MPa)	Flexural Modulus (GPa)	Reference
Bis- EMA/UDMA/TEG DMA	-	60 - 90	1.7 - 2.1	[15][16]
Cationically Cured Epoxy/Dioxirane	-	-	2.39 ± 0.24	[11][17]
Bis- GMA/TEGDMA	0	~2900 (Modulus in MPa)	-	[4]
Bis- GMA/TEGDMA	35	5400 - 5600 (Modulus in MPa)	-	[4]
Bis- GMA/TEGDMA/ UDMA	-	90	3.27	[18]
FDMA-based	-	> Bis-GMA based (post- immersion)	Comparable to Bis-GMA	[19]
Bis- GMA/TEGDMA	-	-	-	[20]

Table 3: Polymerization Shrinkage and Water Sorption



Resin System	Polymerization Shrinkage (%)	Water Sorption (μg/mm³)	Water Solubility (µg/mm³)	Reference
Bis- GMA/TEGDMA (60/40)	7.37 - 8.87	-	-	[20]
FDMA-based	Lower than Bis- GMA	Lower than Bis- GMA	Higher than Bis- GMA	[19]

# **Experimental Protocols**Protocol for Resin Formulation

This protocol describes the preparation of a simple Bis-DMA/TEGDMA resin with a Type II photoinitiator system.

#### Materials:

- Bis-DMA (or Bis-GMA)
- TEGDMA (Triethylene glycol dimethacrylate)
- CQ (Camphorquinone)
- DMAEMA (2-(Dimethylamino)ethyl methacrylate)
- Amber glass vials
- Precision balance
- Magnetic stirrer and stir bars

#### Procedure:

• In an amber glass vial, weigh the desired amounts of Bis-DMA and TEGDMA to achieve the target weight ratio (e.g., 70:30 wt%).[1]



- Add the photoinitiator, CQ, typically at a concentration of 0.2-1.0 wt%.
- Add the co-initiator, DMAEMA, often in a 1:1 or 2:1 molar ratio with CQ.[21]
- Place a magnetic stir bar in the vial and seal it.
- Stir the mixture in the dark at room temperature until all components are fully dissolved and the mixture is homogeneous.
- Store the prepared resin in the dark to prevent premature polymerization.

# Protocol for Measuring Degree of Conversion (DC) by FTIR Spectroscopy

This protocol outlines the measurement of the extent of polymerization using Fourier Transform Infrared (FTIR) spectroscopy.[22][23][24][25]

#### Materials and Equipment:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Prepared resin mixture
- Dental curing light or other light source with appropriate wavelength and intensity
- Molds for sample preparation (e.g., Teflon molds, 1 mm thickness)
- Glass slides
- Timer

#### Procedure:

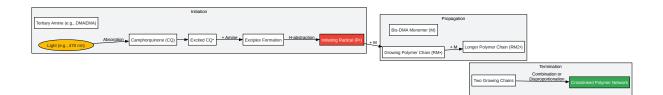
Uncured Spectrum: Place a small drop of the uncured resin mixture onto the ATR crystal of
the FTIR spectrometer and record the spectrum. The peak corresponding to the
methacrylate C=C bond stretching is typically found around 1637 cm<sup>-1</sup>. An aromatic C=C
peak (around 1608 cm<sup>-1</sup>) from the Bis-DMA structure can be used as an internal standard.
[24][25]



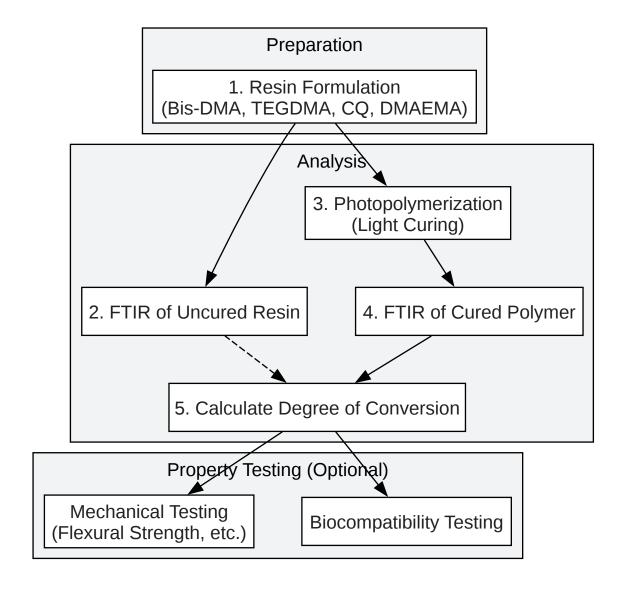
- Sample Preparation: Fill the mold with the resin mixture and cover it with a glass slide to create a flat surface and minimize oxygen inhibition.
- Photopolymerization: Place the tip of the curing light directly on the glass slide and irradiate the sample for a specified time (e.g., 20, 40, or 60 seconds).[24]
- Cured Spectrum: Immediately after curing, place the cured sample onto the ATR crystal and record the FTIR spectrum.
- Calculation of DC: The degree of conversion is calculated using the following formula, based
  on the change in the ratio of the aliphatic C=C peak height to the aromatic C=C peak height
  before and after curing[24]:
  - DC (%) = [1 (Ratio of aliphatic/aromatic peak heights in cured polymer) / (Ratio of aliphatic/aromatic peak heights in uncured monomer)] x 100

# Visualizations Signaling Pathways and Workflows









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